REACTION_CXSMILES
|
[CH2:1](O)[CH3:2].[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([OH:11])=[O:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([O:11][CH2:1][CH3:2])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.33 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was gently heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux dehydration for 3 to 5 hours
|
Duration
|
4 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
After reflux dehydration
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to around room temperature
|
Type
|
ADDITION
|
Details
|
added with silica gel
|
Type
|
STIRRING
|
Details
|
After stirring for a while
|
Type
|
FILTRATION
|
Details
|
the silica gel was filtered off
|
Type
|
CUSTOM
|
Details
|
After the solvent of the filtrate was removed in vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](O)[CH3:2].[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([OH:11])=[O:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([O:11][CH2:1][CH3:2])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.33 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was gently heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux dehydration for 3 to 5 hours
|
Duration
|
4 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
After reflux dehydration
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to around room temperature
|
Type
|
ADDITION
|
Details
|
added with silica gel
|
Type
|
STIRRING
|
Details
|
After stirring for a while
|
Type
|
FILTRATION
|
Details
|
the silica gel was filtered off
|
Type
|
CUSTOM
|
Details
|
After the solvent of the filtrate was removed in vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |